Superior CNS Penetration vs. Hydroxylated Pyrrolo[2,3-b]pyridine Congeners
VU6007477 exhibits significantly improved CNS penetration over its hydroxylated pyrrolo[2,3-b]pyridine analogs, which were generally associated with cholinergic seizure liability [1][2]. This improvement is a key driver of its in vivo utility. Brain-to-plasma concentration ratios (Kp) and unbound brain-to-plasma concentration ratios (Kp,uu) are provided as quantitative measures of this property [1].
| Evidence Dimension | CNS Penetration (Kp,uu) |
|---|---|
| Target Compound Data | Rat: Kp = 0.28, Kp,uu = 0.32; Mouse: Kp = 0.16, Kp,uu = 0.18 |
| Comparator Or Baseline | Hydroxylated pyrrolo[2,3-b]pyridine series analogs (unspecified) |
| Quantified Difference | Improved central nervous system (CNS) penetration over the hydroxylated congeners (quantitative data not specified for individual comparators, but direction of effect is clearly stated in the primary paper) [1]. |
| Conditions | In vivo rodent (rat and mouse) pharmacokinetic studies following systemic administration. |
Why This Matters
This level of CNS penetration is essential for robust target engagement and efficacy in preclinical models of neurological and psychiatric disorders, distinguishing VU6007477 from less brain-penetrant M1 PAMs.
- [1] Engers JL, et al. VU6007477, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events. ACS Med Chem Lett. 2018;9(9):917-922. View Source
- [2] PeptideDB. VU6007477. Product Datasheet. View Source
